

The Discovery and Scientific Journey of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angelyloylisogomisin O*

Cat. No.: B1150683

[Get Quote](#)

An In-depth Technical Guide

Abstract

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications in the world.^[1] Its history spans millennia, from the use of willow bark in ancient civilizations to its synthesis and eventual elucidation of its mechanism of action.^[2] This document provides a technical overview for researchers and drug development professionals on the discovery, origin, mechanism of action, and key experimental protocols related to aspirin. It details the historical milestones, the chemical synthesis process, its interaction with cyclooxygenase (COX) enzymes, and standardized methods for evaluating its inhibitory effects.

Historical Discovery and Origin

The journey of aspirin began long before its chemical synthesis. Ancient civilizations, including the Sumerians and Egyptians, used willow bark for its pain-relieving and anti-inflammatory properties.^{[2][3]} However, the scientific investigation into its active components started much later.

A timeline of key events marks its development:

- 1763: Reverend Edward Stone presented a report to the Royal Society of London on the successful use of dried, powdered willow bark to cure fevers.^{[3][4]}

- 1828: Joseph Buchner, a professor at Munich University, successfully extracted the active ingredient from willow, naming the bitter yellow crystals "salicin".[\[3\]](#)
- 1853: French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by treating sodium salicylate with acetyl chloride.[\[1\]](#)
- 1897: Felix Hoffmann, a chemist at Bayer, synthesized a pure and stable form of acetylsalicylic acid, aiming to find a less irritating alternative to salicylic acid for his father who suffered from arthritis.[\[1\]](#)[\[5\]](#)
- 1899: Bayer marketed the drug under the trade name Aspirin.[\[1\]](#)[\[3\]](#) The name was derived from "A" for acetyl, "spir" from the plant *Spiraea ulmaria* (meadowsweet), a source of salicin, and "in," a common drug suffix at the time.[\[3\]](#)[\[4\]](#)
- 1971: British pharmacologist John Robert Vane discovered that aspirin works by inhibiting the production of prostaglandins, a finding for which he was awarded the 1982 Nobel Prize.[\[1\]](#)[\[6\]](#) This discovery revealed that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the cyclooxygenase (COX) enzyme.[\[6\]](#)

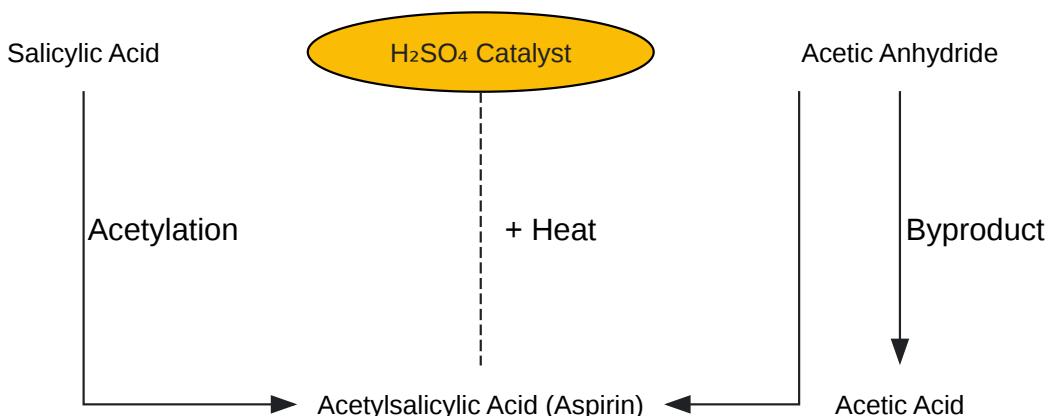

[Click to download full resolution via product page](#)

Figure 1. Historical timeline of Aspirin's discovery.

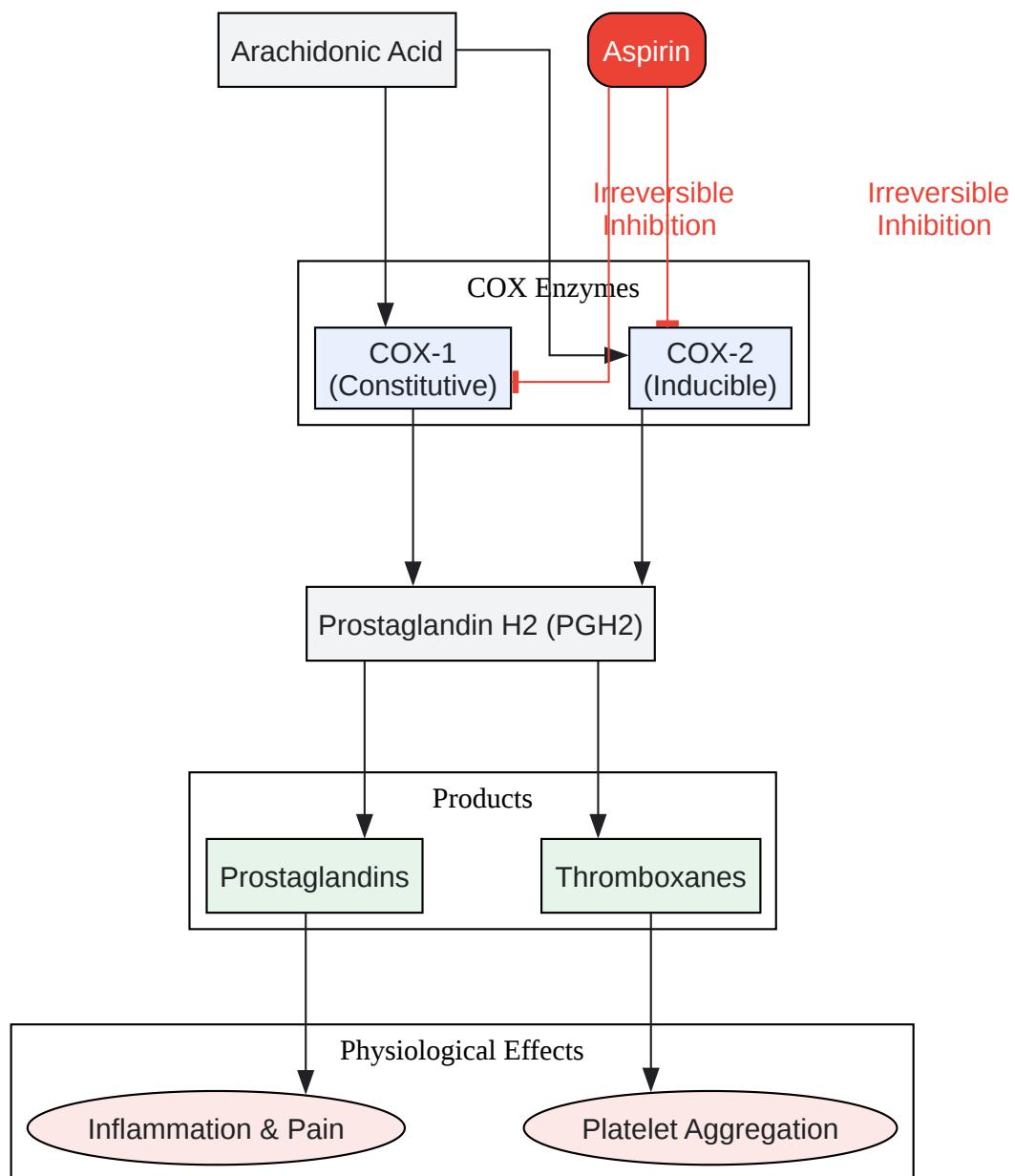
Chemical Synthesis

The primary industrial method for synthesizing acetylsalicylic acid is through the esterification of salicylic acid with acetic anhydride. This reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid.[5][7]

The hydroxyl group (-OH) of the salicylic acid acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This process acetylates the salicylic acid, forming acetylsalicylic acid and acetic acid as a byproduct.[8]

[Click to download full resolution via product page](#)

Figure 2. Synthesis of Acetylsalicylic Acid.


Mechanism of Action: COX Pathway Inhibition

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[9][10] There are two primary isoforms, COX-1 and COX-2.

- COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the stomach lining and maintaining kidney function.[6]

- COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory mediators.[\[6\]](#)

Aspirin irreversibly inhibits these enzymes by acetylating a serine residue in their active site.[\[1\]](#) [\[9\]](#)[\[10\]](#) This blockage prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and platelet aggregation.[\[10\]](#) While aspirin inhibits both isoforms, it is weakly more selective for COX-1.[\[9\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 3. Aspirin's inhibition of the COX pathway.

Quantitative Data: Inhibitory Potency

The inhibitory potency of a compound is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit a biological process by 50%. The IC₅₀ values for aspirin demonstrate its activity against both COX-1 and COX-2.

Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX-2/COX-1)
Aspirin	3.57	29.3	8.21
Celecoxib	82	6.8	0.08
Rofecoxib	>100	25	<0.25

Data sourced from BenchChem, citing a study on human articular chondrocytes.[12][13]

Experimental Protocols

Synthesis of Acetylsalicylic Acid

This protocol outlines a general laboratory procedure for the synthesis of aspirin.

Materials:

- Salicylic acid (2.0 g, 0.015 mole)
- Acetic anhydride (5 mL, 0.05 mole)
- Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5-10 drops)
- 125-mL Erlenmeyer flask
- Steam bath or hot water bath
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Deionized water

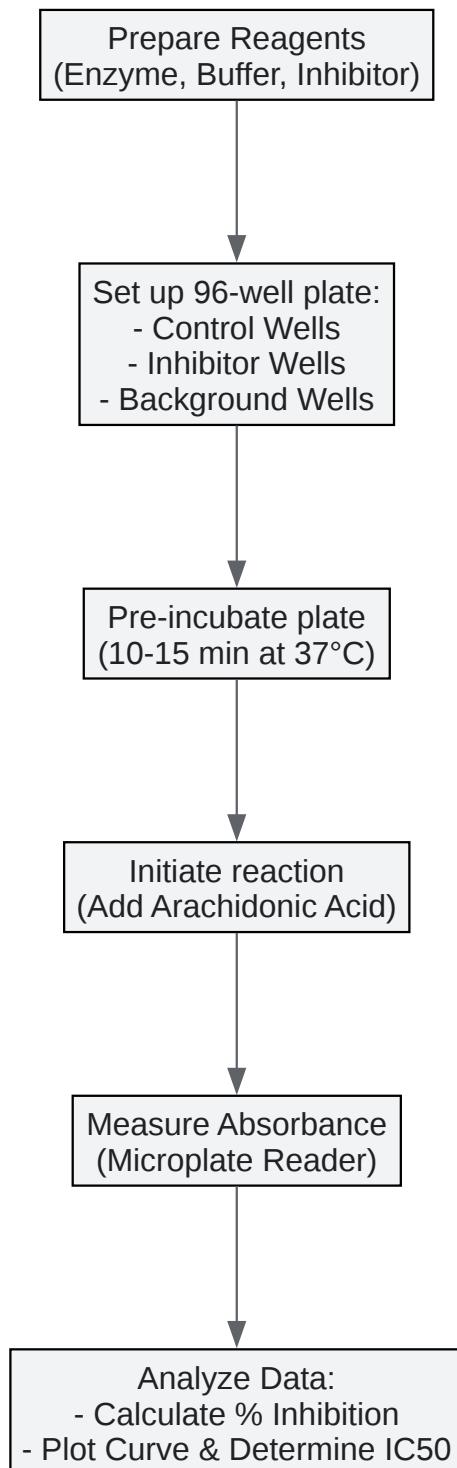
Procedure:

- Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.
- In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5-10 drops of the acid catalyst.[14][15]
- Gently swirl the flask until the salicylic acid dissolves.
- Heat the flask gently on a steam or hot water bath for at least 10 minutes.[14]
- Allow the flask to cool to room temperature. If crystals do not form, scratch the inner wall of the flask with a glass rod to induce crystallization.[14]
- Add approximately 20 drops of water to the cooled mixture to hydrolyze any excess acetic anhydride.
- Add 50 mL of cold water to the mixture.[15]
- Cool the mixture in an ice bath for 10-15 minutes to complete crystallization.[14][15]
- Collect the aspirin crystals by suction filtration, washing them with small portions of cold deionized water.
- Allow the crystals to air dry completely before weighing and determining the yield.

COX Inhibition Assay (In Vitro)

This protocol provides a general framework for determining the IC₅₀ of a compound against COX-1 and COX-2. Commercial assay kits are widely available and provide specific reagent concentrations and instructions.[16]

Materials:


- COX-1 and COX-2 enzymes (ovine or human recombinant)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme (cofactor)

- Arachidonic acid (substrate)
- Test inhibitor (Aspirin) dissolved in DMSO
- 96-well plate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create serial dilutions of the test inhibitor stock solution.
- Assay Setup: In a 96-well plate, prepare the following wells in triplicate:
 - 100% Activity (Control): Assay buffer, heme, and enzyme.
 - Inhibitor Wells: Assay buffer, heme, enzyme, and the test inhibitor at various concentrations.
 - Background Wells: Assay buffer and heme (no enzyme).
- Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[\[13\]](#)[\[17\]](#)
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[\[13\]](#)
- Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 2-10 minutes.[\[13\]](#)
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using regression analysis.[13][18]

[Click to download full resolution via product page](#)

Figure 4. General workflow for a COX inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 6. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis of Aspirin [home.miracosta.edu]
- 16. 4.10. COX Inhibitory Assay [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Discovery and Scientific Journey of Acetylsalicylic Acid (Aspirin)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150683#compound-name-discovery-and-origin\]](https://www.benchchem.com/product/b1150683#compound-name-discovery-and-origin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com